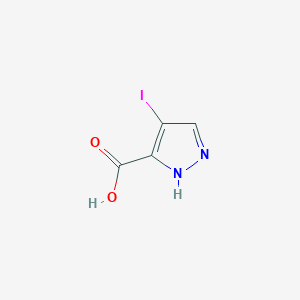![molecular formula C15H14N2O3 B187261 4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-17-6](/img/structure/B187261.png)
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H14N2O3. It is a Schiff base derived from the condensation of 4-hydroxybenzohydrazide and 4-methoxybenzaldehyde.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide typically involves the acid-catalyzed condensation reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in a methanolic solution. The reaction is carried out under reflux conditions, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of various organic compounds and materials
Mécanisme D'action
The mechanism of action of 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular targets, such as enzymes and receptors, leading to various biological effects. For example, its anti-cancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide
- 4-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- 4-hydroxy-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
51771-17-6 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Clé InChI |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)




![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)

